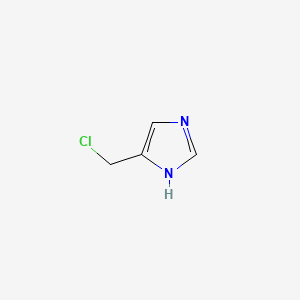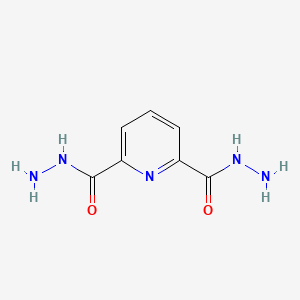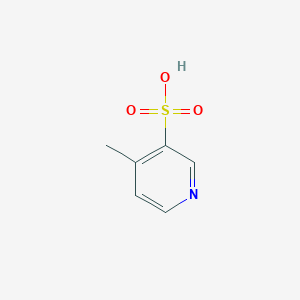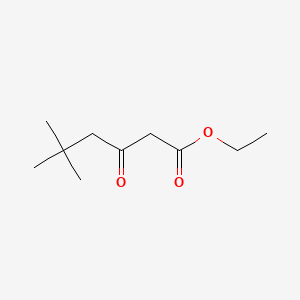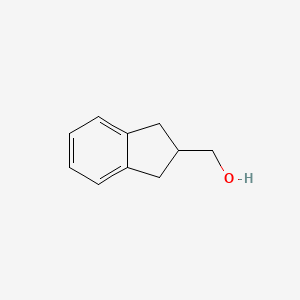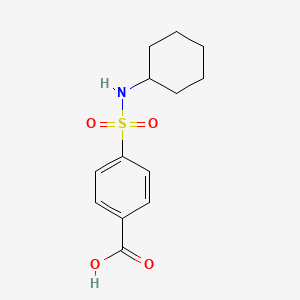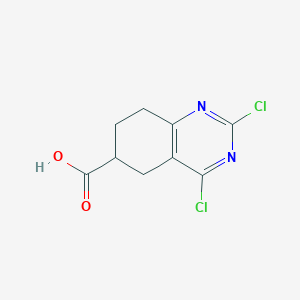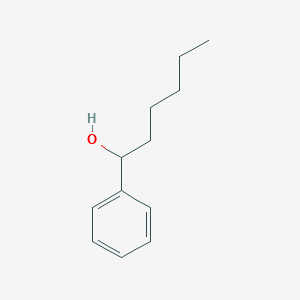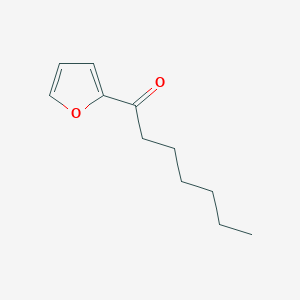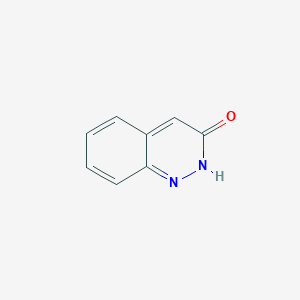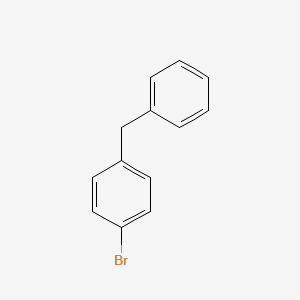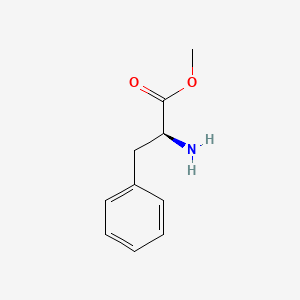
Methyl l-phenylalaninate
Overview
Description
Methyl L-phenylalaninate is an organic compound belonging to the class of phenylalanine derivatives. It is the methyl ester of L-phenylalanine, an essential amino acid. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .
Scientific Research Applications
Methyl L-phenylalaninate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of food additives, cosmetics, and animal feed.
Mechanism of Action
Target of Action
Methyl l-phenylalaninate is a small molecule that has been found to interact with certain proteins in organisms. The primary targets of this compound include the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . These proteins play crucial roles in their respective organisms, with the Fimbrial protein being involved in the pathogenicity of Neisseria gonorrhoeae, and Prothrombin being a key protein in the coagulation pathway in humans .
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function
Biochemical Pathways
This compound is part of the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom
Result of Action
Given its interaction with key proteins such as the Fimbrial protein and Prothrombin, it is likely that this compound could have significant effects on the biological processes in which these proteins are involved
Biochemical Analysis
Biochemical Properties
Methyl l-phenylalaninate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. It is known that phenylalanine, from which this compound is derived, plays a crucial role in various cellular processes. For instance, phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
Molecular Mechanism
It is known to interact with certain proteins, potentially influencing their activity
Metabolic Pathways
This compound is involved in the metabolic pathways related to phenylalanine. Phenylalanine is metabolized into tyrosine, a non-essential amino acid, which can be used for protein synthesis or converted to L-DOPA, which further generates dopamine, norepinephrine, and epinephrine .
Transport and Distribution
It is known that phenylalanine, from which this compound is derived, is transported by L-type amino acid transporter 1 (LAT1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl L-phenylalaninate can be synthesized through the esterification of L-phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves refluxing L-phenylalanine with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.
Major Products Formed
Oxidation: Phenylalanine derivatives with carboxylic acid groups.
Reduction: Phenylalanine derivatives with alcohol or amine groups.
Substitution: Various substituted phenylalanine derivatives.
Comparison with Similar Compounds
Similar Compounds
L-phenylalanine: The parent amino acid without the ester group.
Phenylalanine methyl ester: A similar ester derivative with slight structural differences.
L-tyrosine methyl ester: Another amino acid ester with a hydroxyl group on the aromatic ring.
Uniqueness
Methyl L-phenylalaninate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-90-4 | |
| Record name | L-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl L-phenylalaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PHENYLALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl L-phenylalaninate utilized in asymmetric synthesis?
A: this compound serves as a valuable chiral building block in synthesizing various enantiomerically pure compounds. For example, it acts as a starting material for preparing chiral triazolium salts []. These salts function as efficient catalysts in enantioselective annulation reactions, leading to the formation of biologically relevant molecules like β-arylspirotomicins with high enantiomeric excess [].
Q2: Can you explain the role of this compound in creating polymers for enantiomeric recognition?
A: Researchers have successfully incorporated this compound into the backbone of optically active polymers []. These polymers demonstrate the ability to differentiate between enantiomers of various chiral acids. This discrimination arises from the combination of anion-π or lone pair-π interactions between the polymer and the chiral acids, coupled with the sensitivity of the polymer's self-assembly process to the presence of these chiral species [].
Q3: Has this compound been explored in medicinal chemistry research?
A: Yes, this compound plays a crucial role in synthesizing alkoxy-substituted Matijin-Su derivatives, which are being investigated for their antiviral properties []. Specifically, it participates in the synthesis of key intermediates that are further modified to yield the target Matijin-Su analogs. These analogs are then evaluated for their activity against the hepatitis B virus (HBV) in cellular assays [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
